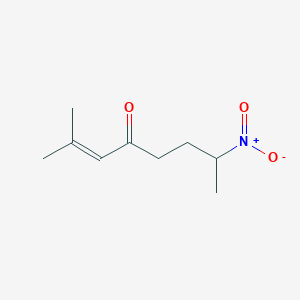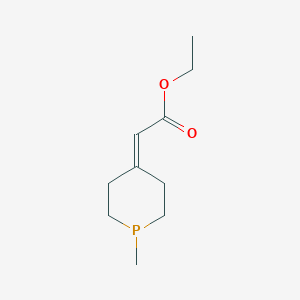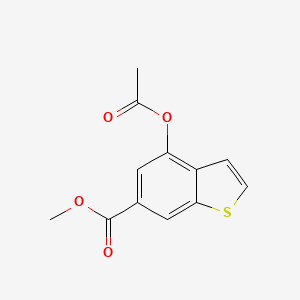
2-(1-Ethoxynonyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethoxynonyl)phenol is an organic compound that belongs to the class of alkylphenols. It is characterized by the presence of a phenol group substituted with a 1-ethoxynonyl chain. This compound is known for its surfactant properties and is commonly used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethoxynonyl)phenol typically involves the alkylation of phenol with 1-ethoxynonane. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale alkylation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Ethoxynonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium dichromate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols, depending on the reagents used.
Applications De Recherche Scientifique
2-(1-Ethoxynonyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(1-Ethoxynonyl)phenol involves its interaction with biological membranes and proteins. The compound can disrupt cellular processes by altering membrane fluidity and protein function. It is also known to interact with hormone receptors, leading to endocrine-disrupting effects.
Comparaison Avec Des Composés Similaires
- Nonylphenol
- Octylphenol
- Dodecylphenol
Comparison: 2-(1-Ethoxynonyl)phenol is unique due to its specific ethoxynonyl substitution, which imparts distinct surfactant properties compared to other alkylphenols. Its structure allows for specific interactions with biological membranes and proteins, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
31325-89-0 |
|---|---|
Formule moléculaire |
C17H28O2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
2-(1-ethoxynonyl)phenol |
InChI |
InChI=1S/C17H28O2/c1-3-5-6-7-8-9-14-17(19-4-2)15-12-10-11-13-16(15)18/h10-13,17-18H,3-9,14H2,1-2H3 |
Clé InChI |
QNLKWCKOLQAQNX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C1=CC=CC=C1O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



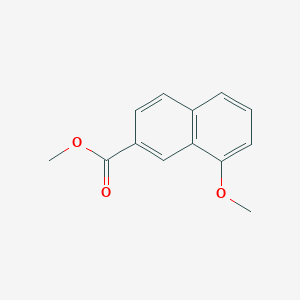

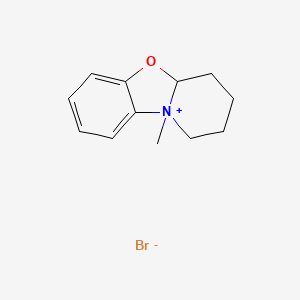
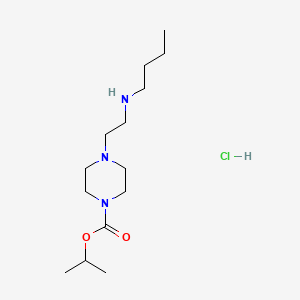
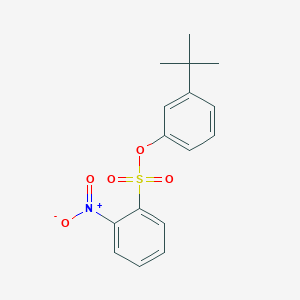
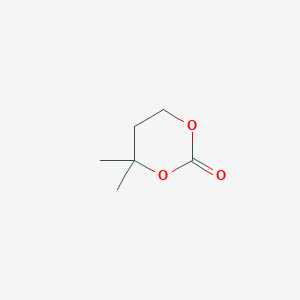
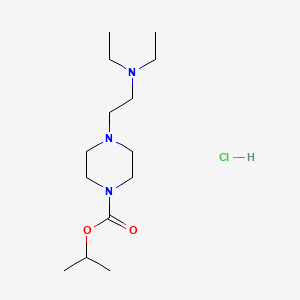
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
